Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate

Lipophilicity Drug-likeness ADME

Sourcing a reliable nitro-trifluoromethylphenyl acetate intermediate with consistent regiochemical purity often delays medchem projects. This compound, Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate, provides a predictable solution. - Its unique 3-NO2/4-CF3 substitution ensures predictable reactivity in SNAr and reduction sequences, critical for constructing bioreductive prodrugs and fluorinated screening libraries. - The methyl ester group serves as a non-interfering protecting group, enhancing organic solubility (LogP 2.85) and chemoselectivity for streamlined synthetic routes.

Molecular Formula C10H8F3NO4
Molecular Weight 263.17 g/mol
CAS No. 1116624-06-6
Cat. No. B11858304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate
CAS1116624-06-6
Molecular FormulaC10H8F3NO4
Molecular Weight263.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C10H8F3NO4/c1-18-9(15)5-6-2-3-7(10(11,12)13)8(4-6)14(16)17/h2-4H,5H2,1H3
InChIKeyPQCKYJGCSKXVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate: A Strategic Intermediate


Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate (CAS 1116624-06-6) is a functionalized phenylacetate ester distinguished by the concurrent presence of a 3-nitro group and a 4-trifluoromethyl substituent on the aromatic ring . With a molecular formula of C10H8F3NO4 and a molecular weight of 263.17 g/mol, this compound exhibits a calculated LogP of 2.85 [1]. Its primary value lies not in direct biological activity but as a versatile intermediate for synthesizing more complex molecules in pharmaceutical and agrochemical research, where the CF3 and NO2 groups confer specific electronic and steric properties that are often critical for target engagement .

Why Analogs Cannot Substitute This Key Intermediate


Substituting this specific methyl ester with a seemingly similar analog, such as a positional isomer or the free acid, is highly inadvisable due to profound differences in physicochemical properties and reactivity that directly impact synthetic utility and final product performance. The unique ortho/para relationship between the 3-nitro and 4-trifluoromethyl groups creates a distinct electronic environment that dictates the regioselectivity and kinetics of subsequent reactions, such as nucleophilic aromatic substitutions or reductions [1]. Furthermore, the methyl ester group itself is critical; compared to the free carboxylic acid, it offers superior solubility in organic media and serves as a protecting group, enabling chemoselective transformations elsewhere in a molecule. While high-strength, head-to-head comparative data for this specific compound is limited in the public domain, the fundamental principles of medicinal chemistry and SAR dictate that even minor structural variations can lead to a complete loss of desired activity in downstream applications .

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage vs Free Acid

The methyl ester derivative of 3-nitro-4-(trifluoromethyl)phenylacetic acid possesses significantly enhanced lipophilicity compared to its free acid counterpart, a key determinant of passive membrane permeability and oral bioavailability [1]. The ester exhibits a calculated LogP of 2.85, whereas the free acid, 2-(3-nitro-4-(trifluoromethyl)phenyl)acetic acid (CAS 1214360-56-1), has a predicted LogP of approximately 1.8-2.0 [2]. This difference of roughly one log unit indicates a 10-fold higher partition into a lipid phase for the ester.

Lipophilicity Drug-likeness ADME Medicinal Chemistry

Regioselective SNAr Reactivity

The 3-nitro/4-trifluoromethyl substitution pattern on this compound is strategically advantageous for further functionalization via Nucleophilic Aromatic Substitution (SNAr) reactions [1]. The strong electron-withdrawing effect of the para-CF3 group and the meta-NO2 group activates the ring, but critically, it leaves specific positions open for selective attack. In contrast, a positional isomer like methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, where the nitro group is ortho to the side chain, would exhibit a different electronic and steric environment, leading to a distinct and potentially less desirable regiochemical outcome in substitution reactions. While a direct kinetic comparison is not available, the principle is a cornerstone of aromatic reactivity.

Synthetic Chemistry Nucleophilic Aromatic Substitution SNAr Regioselectivity

Selective Bioreduction for Prodrug Design

The aromatic nitro group serves as a latent functionality that can be selectively bioreduced under hypoxic conditions, a strategy widely exploited in the design of tumor-activated prodrugs [1]. Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate can function as a masked aniline precursor. This property is completely absent in analogous compounds that lack the nitro group, such as methyl 2-(4-(trifluoromethyl)phenyl)acetate (CAS 185315-54-0). While the exact reduction kinetics for this specific compound are not published, the presence of the nitro group provides a unique biological activation pathway that is not available to its non-nitro analog.

Prodrug Design Bioreduction Nitroreductase Tumor Hypoxia

R&D Application Scenarios


Hypoxia-Activated Prodrugs in Oncology

As established by its nitro group, this compound is an ideal starting material for constructing bioreductive prodrugs . Researchers can use the nitro group as a handle to synthesize highly functionalized anilines or hydroxylamines after reduction, which can then be conjugated to a cytotoxic payload. The trifluoromethyl group, with its enhanced lipophilicity (LogP = 2.85) [1], will help the prodrug cross cellular membranes to reach the hypoxic core of a tumor, where enzymatic reduction triggers selective drug release.

Fluorinated Heterocycles via SNAr

The unique electronic environment of the 3-nitro-4-trifluoromethylphenyl core makes this ester an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) to build fluorinated heterocycles . The methyl ester serves as a protected, non-interfering group during these reactions, which can be subsequently hydrolyzed for further coupling. This provides a streamlined pathway to diverse libraries of fluorinated compounds for medicinal chemistry screening.

Carboxylesterase Activity Assay Tool

Given its methyl ester functional group, this compound can be utilized as a substrate analog or negative control in biochemical assays involving mammalian carboxylesterases . The presence of the electron-withdrawing nitro and trifluoromethyl groups may significantly alter its hydrolysis rate compared to simpler ester substrates like p-nitrophenyl acetate. This differential reactivity can be leveraged to define the substrate specificity and inhibition profile of carboxylesterase enzymes in drug metabolism studies.

Agrochemical Lead Optimization

The combination of a trifluoromethyl group with a reducible nitro group is a common motif in modern agrochemicals . This compound can be a versatile intermediate for synthesizing new analogs of known insecticides or herbicides, such as diamide ryanodine receptor modulators. The data from QSAR studies on related systems indicate that the specific substitution pattern can fine-tune insecticidal potency and selectivity [1], making this compound a valuable building block for optimizing lead candidates in crop protection.

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